Fluorescein-NAD⁺ Enables Reliable In Situ PARP Activity Detection in Unfixed Retinal Tissue Where ε-NAD⁺ Fails
Fluorescein-NAD⁺ (referred to as 6-Fluo-10-NAD⁺) allows reliable detection of PARP activity in unfixed retinal tissue sections, whereas the classic analog ε-NAD⁺ produces no specific signal under identical conditions [1]. In standard UV microscopy, ε-NAD⁺ incubation did not reveal a PARP-specific signal, while 6-Fluo-10-NAD⁺ enabled clear visualization of PARP activity, particularly in degenerating photoreceptor cells of rd1 mutant retina [1].
| Evidence Dimension | In situ PARP activity detection in unfixed tissue |
|---|---|
| Target Compound Data | Reliable detection, PARP-specific signal observed |
| Comparator Or Baseline | ε-NAD⁺: No PARP-specific signal detected |
| Quantified Difference | Qualitative binary outcome: signal present vs. absent |
| Conditions | Unfixed retinal tissue sections (wild-type and rd1 mutant mouse retina), standard UV microscopy [1] |
Why This Matters
This demonstrates that Fluorescein-NAD⁺ is functionally superior for in situ PARP activity assays in unfixed tissue, avoiding the signal absence observed with ε-NAD⁺ and ensuring reliable experimental outcomes.
- [1] Belhadj S, Rentsch A, Schwede F, Paquet-Durand F. Fluorescent detection of PARP activity in unfixed tissue. PLoS One. 2021;16(1):e0245365. doi:10.1371/journal.pone.0245365 View Source
